Divergent Cytotoxic Profiles Among Withasteroids in a Direct Head-to-Head Comparison
A direct comparative study assessed the cytotoxicity of six withasteroids, including Withaphysalin E, against a panel of human cancer cell lines. The results demonstrate that the cytotoxic potential within this class is not uniform. Withametelin (WM) was identified as the most potent compound, achieving significant cytotoxicity (e.g., IC50 = 6.0 µM in A549 NSCLC cells). The study notes that other withasteroids, including Withaphysalin E, were tested but did not reach the same level of potency as WM [1]. This underscores that Withaphysalin E possesses a distinct, and comparatively lower, cytotoxic profile than the lead compound Withametelin in these specific assays.
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | Not reported as significantly cytotoxic (lower potency than WM) |
| Comparator Or Baseline | Withametelin (WM): A549 cells (IC50 = 6.0 µM), MDA-MB-231 cells (IC50 = 7.6 µM), HT-29 cells (IC50 = 8.2 µM) |
| Quantified Difference | Withaphysalin E is less cytotoxic than Withametelin under the tested conditions. |
| Conditions | Cytotoxicity assay against A549, HT-29, and MDA-MB-231 human cancer cell lines. |
Why This Matters
For researchers requiring a withanolide standard with defined, lower intrinsic cytotoxicity for mechanistic studies (e.g., as a control or to study non-cytotoxic effects), Withaphysalin E provides a distinct option separate from the highly potent Withametelin.
- [1] Rao, P. C., et al. (2016). Cytotoxicity of withasteroids: withametelin induces cell cycle arrest at G2/M phase and mitochondria-mediated apoptosis in non-small cell lung cancer A549 cells. Tumor Biology, 37(9), 12579-12587. View Source
